REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:7])([CH2:5][OH:6])[CH3:4].[O:8]1[CH:13]=[CH:12][CH2:11][CH2:10][CH2:9]1.C([O-])(O)=O.[Na+]>CC1C=CC(S(O)(=O)=O)=CC=1.O.C1COCC1.ClCCl>[CH3:4][C:3]([CH3:7])([CH2:5][O:6][CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][O:8]1)[CH2:2][OH:1] |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
OCC(C)(CO)C
|
Name
|
|
Quantity
|
2.64 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Name
|
THF dichloromethane
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
after rapid stirring for 15 min the reaction
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a pale liquid
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel using 50% ethyl acetate in hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)(COC1OCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.21 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |